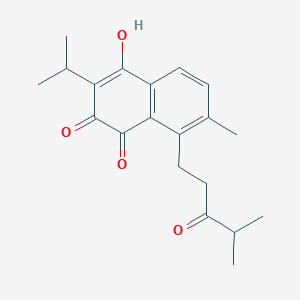

3-Oxosapriparaquinone

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Analysis and Composition

- 3-Oxosapriparaquinone has been identified as one of the compounds isolated from the roots of Taiwania cryptomerioides, suggesting its natural occurrence and potential biological significance (Chyu, Lin, & Kuo, 2005).

Potential Applications in Biomedical Research

- While specific studies focusing on this compound in biomedical research were not identified, there are studies on compounds with similar structural features or in related chemical classes that might suggest potential avenues for research:

- Anticancer Properties : Studies on various quinones and related compounds, like thymoquinone, have shown potential anticancer activities. These compounds act through different mechanisms, such as anti-proliferation, apoptosis induction, and modulation of multiple molecular targets, indicating a broad spectrum of activity that could be relevant for this compound (Woo et al., 2012).

- Neuroprotective Effects : Tert-butylhydroquinone (tBHQ), a related compound, has demonstrated neuroprotective effects against brain trauma and ischemic stroke, suggesting that similar compounds like this compound might have potential in neuroprotection research (Wang et al., 2014).

- Antioxidant Activity : The structural similarity of this compound to other quinones that have shown antioxidant properties implies possible research applications in studying oxidative stress and related disorders (Li, Lee, & Johnson, 2002).

Safety and Hazards

Mécanisme D'action

Mode of Action

It is known that this compound is a natural rearranged abietane-type diterpene . Diterpenes are known to interact with a variety of biological targets, influencing cellular processes such as inflammation, cell growth, and differentiation. The specific interactions of 3-Oxosapriparaquinone with its targets, and the resulting changes, are areas for future research.

Biochemical Pathways

The compound is synthesized from (+)-dehydroabietic acid, via a series of reactions including hydroboration–oxidation, benzoyl peroxide oxidation, Jones oxidation, and alkaline hydrolysis

Propriétés

IUPAC Name |

4-hydroxy-7-methyl-8-(4-methyl-3-oxopentyl)-3-propan-2-ylnaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-10(2)15(21)9-8-13-12(5)6-7-14-17(13)20(24)19(23)16(11(3)4)18(14)22/h6-7,10-11,22H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKFYSFJEKCZAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=C(C(=O)C2=O)C(C)C)O)CCC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the natural source of 3-Oxosapriparaquinone and what other similar compounds have been isolated from the same source?

A1: this compound was originally isolated from the plant Salvia prionitis Hance. [, ] Interestingly, the roots of Taiwania cryptomerioides have also yielded this compound, alongside other related diterpenes like 3-oxosaprorthoquinone, 3-oxomicrostegiol, 3-oxoisotaxodione, and taiwaninal. [] This suggests that these plant species may contain similar biosynthetic pathways for producing these structurally-related diterpenes.

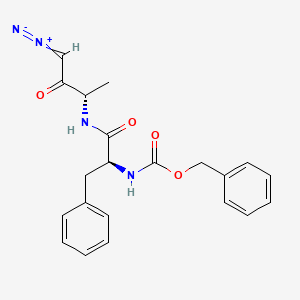

Q2: Can you describe a key chemical transformation involved in the synthesis of this compound?

A2: One of the synthetic routes to this compound involves a fascinating rearrangement reaction. [] Researchers utilized 5, 8, 11, 13-Abietatetraen-3-one and its 12-methoxy derivative, converting them to their respective 3,7-diones. Treatment with sodium borohydride, followed by dehydration with boron trifluoride etherate, induced a rearrangement, yielding 2-isopropyl-6-methyl-5-(4-methyl-3-oxopentyl)naphthalene and its 12-methoxy derivative. This rearrangement reaction highlights the complexity of chemical transformations possible within this class of natural products.

Q3: Has there been research on different synthetic approaches to obtain this compound?

A3: Yes, an alternative synthesis of this compound utilizes a different starting material and a distinct series of reactions. [] Researchers started with 12-acetoxy-5,10-friedo-4,5-seco-abieta-3,5(10),6,8,11,13-hexaene, derived from (+)-dehydroabietic acid. Through a sequence of hydroboration-oxidation, benzoyl peroxide oxidation, Jones oxidation, and alkaline hydrolysis, they successfully obtained this compound. This approach demonstrates the diverse synthetic strategies available to access this natural product.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(3,4-Dimethoxy-phenyl)-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1632647.png)

![(8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl) 3-hydroxy-2-phenylpropanoate](/img/structure/B1632654.png)

![Sulfamide, N-[(dichlorofluoromethyl)thio]-N',N'-dimethyl-N-o-tolyl-](/img/structure/B1632670.png)

![2-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1632677.png)

![4-Methoxy-3-{[(4-methylphenyl)thio]methyl}benzaldehyde](/img/structure/B1632678.png)

![4,6-Dimethyl-1,2-dihydro-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B1632680.png)